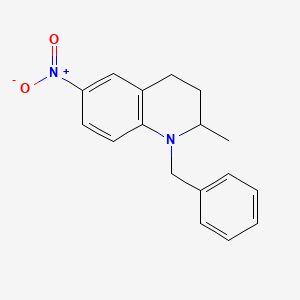![molecular formula C15H21FN2O2 B11841671 1-Boc-3-[(3-fluorophenyl-amino)-methyl]-azetidine CAS No. 887590-00-3](/img/structure/B11841671.png)
1-Boc-3-[(3-fluorophenyl-amino)-methyl]-azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Boc-3-[(3-fluorophenyl-amino)-methyl]-azetidine is a chemical compound with the molecular formula C15H21FN2O2 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and features a tert-butoxycarbonyl (Boc) protecting group
Vorbereitungsmethoden
The synthesis of 1-Boc-3-[(3-fluorophenyl-amino)-methyl]-azetidine typically involves the following steps:
Starting Material: The synthesis begins with (N-Boc)azetidin-3-one.
Horner–Wadsworth–Emmons Reaction: This reaction is catalyzed by DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to form (N-Boc-azetidin-3-ylidene)acetate.
Aza-Michael Addition: The intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines.
Analyse Chemischer Reaktionen
1-Boc-3-[(3-fluorophenyl-amino)-methyl]-azetidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, where the Boc group can be replaced under acidic conditions.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., LiAlH4), and acids (e.g., hydrochloric acid) for deprotection reactions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used
Wissenschaftliche Forschungsanwendungen
1-Boc-3-[(3-fluorophenyl-amino)-methyl]-azetidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 1-Boc-3-[(3-fluorophenyl-amino)-methyl]-azetidine involves its interaction with specific molecular targets. The Boc group provides stability and protection during chemical reactions, while the azetidine ring and fluorophenyl group contribute to its reactivity and binding properties. The exact molecular pathways and targets are subject to ongoing research .
Vergleich Mit ähnlichen Verbindungen
1-Boc-3-[(3-fluorophenyl-amino)-methyl]-azetidine can be compared with other similar compounds:
1-Boc-4-[(3-fluorophenyl)amino]-piperidine: This compound has a piperidine ring instead of an azetidine ring, which affects its chemical properties and reactivity.
3-N-Boc-amino-3-(3-fluorophenyl)-1-propanol: This compound features a propanol group, which influences its solubility and reactivity.
This compound:
Eigenschaften
CAS-Nummer |
887590-00-3 |
|---|---|
Molekularformel |
C15H21FN2O2 |
Molekulargewicht |
280.34 g/mol |
IUPAC-Name |
tert-butyl 3-[(3-fluoroanilino)methyl]azetidine-1-carboxylate |
InChI |
InChI=1S/C15H21FN2O2/c1-15(2,3)20-14(19)18-9-11(10-18)8-17-13-6-4-5-12(16)7-13/h4-7,11,17H,8-10H2,1-3H3 |
InChI-Schlüssel |
KMWIBXYVCKBZLM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC(C1)CNC2=CC(=CC=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Diethyl 1,4-dioxaspiro[4.5]decane-2,3-dicarboxylate](/img/structure/B11841622.png)



![6-[(Acetyloxy)methyl]-2-methyl-4-oxo-4H-1-benzopyran-3-yl acetate](/img/structure/B11841633.png)
![2-{2-[2-(3-Methoxy-phenyl)-ethyl]-phenoxymethyl}-oxirane](/img/structure/B11841636.png)

![3-Cyclopropyl-7-iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11841663.png)
![Indeno[2,1-b]pyran, 4-phenyl-2-propyl-](/img/structure/B11841680.png)

